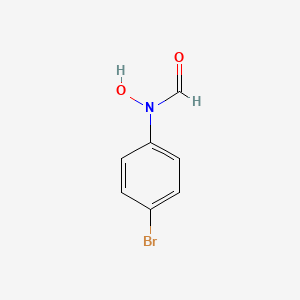
Einecs 246-401-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 246-401-6, also known as 2,4,6-trichlorophenol, is a chlorinated derivative of phenol. It is a white crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, antiseptics, and preservatives.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an excess of chlorine to achieve complete chlorination.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using a continuous chlorination process. This method involves the controlled addition of chlorine to phenol in a reactor, followed by purification steps to isolate the desired product. The purification process may include distillation and crystallization to obtain high-purity 2,4,6-trichlorophenol.
化学反应分析
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties and its use in developing antiseptics.
Industry: Utilized in the production of pesticides, wood preservatives, and fungicides.
作用机制
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
相似化合物的比较
2,4,6-trichlorophenol can be compared with other chlorinated phenols such as:
2,4-dichlorophenol: Similar structure but with one less chlorine atom, leading to different reactivity and applications.
2,4,5-trichlorophenol: Another trichlorinated phenol with chlorine atoms in different positions, affecting its chemical properties and uses.
Uniqueness
2,4,6-trichlorophenol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its high reactivity and effectiveness as an intermediate in chemical synthesis make it valuable in various industrial applications.
属性
CAS 编号 |
24682-74-4 |
|---|---|
分子式 |
C20H44N2O2 |
分子量 |
344.6 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2-17H2,1H3,(H,19,20);1-4H2 |
InChI 键 |
AGZWCTVHYPLFHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
相关CAS编号 |
21073-99-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)








![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)

